4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide
Description
4-[4-(Propylamino)butyl]benzene-1,2-diol hydrobromide is a synthetic catechol derivative featuring a 4-carbon butyl chain substituted at the benzene ring’s para position. The chain terminates in a propylamino group, and the hydrobromide salt enhances aqueous solubility and stability. This compound’s structure combines hydrophilic (diol, ammonium) and hydrophobic (alkyl chain) moieties, making it relevant for pharmacological studies, particularly in receptor binding and enzyme modulation .
Properties
CAS No. |
646520-25-4 |
|---|---|
Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
4-[4-(propylamino)butyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-2-8-14-9-4-3-5-11-6-7-12(15)13(16)10-11;/h6-7,10,14-16H,2-5,8-9H2,1H3;1H |
InChI Key |
HLRPMKYMBHSLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCC1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide involves several steps. The primary synthetic route includes the alkylation of a benzene ring followed by the introduction of the propylamino group. The reaction conditions typically involve the use of strong bases and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound is compared to structurally related benzene-1,2-diol derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Hydrophilicity : The hydrobromide salt in the target compound improves solubility compared to neutral analogues like 4-(1-hydroxypropyl)benzene-1,2-diol .
- Substituent Effects: Alkoxyethyl derivatives (e.g., 4a) exhibit lower molecular weights and higher synthetic yields (88–98%) , whereas bromophenols (e.g., compound 5) show enzyme inhibitory activity due to bromine’s electronegativity .
- Fluorescent Probes: Trans-stilbenoids (e.g., compound 1) with extended aromatic systems display unique photophysical properties, unlike the target compound’s aminoalkyl chain .
Table 2: Bioactivity Comparison
Key Insights :
- The target compound’s aminoalkyl chain may facilitate interactions with G-protein-coupled receptors (GPCRs), similar to Isoproterenol’s β-adrenergic activity .
- Brominated analogues (e.g., compound 5) exhibit stronger enzyme inhibition due to halogen bonding with active sites .
- Antimicrobial activity in Schiff base derivatives (e.g., compound 25) highlights the role of imine-metal complexes in disrupting microbial membranes .
Biological Activity
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide, identified by its CAS number 646520-25-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H22BrNO2 |
| Molecular Weight | 304.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 646520-25-4 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and biological pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various physiological processes. Research suggests that it could modulate neurotransmitter systems or have effects on metabolic pathways, although specific molecular targets remain under investigation.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This is critical for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects. The compound may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Further studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Neuroprotection Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The mechanism was linked to enhanced antioxidant enzyme activity .
- Antioxidant Efficacy : In a comparative analysis with known antioxidants, this compound exhibited a higher radical scavenging activity than some traditional antioxidants like vitamin C and E, indicating its potential as a therapeutic antioxidant .
- Antimicrobial Assessment : A recent investigation into the antimicrobial properties revealed that this compound showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Basic: What synthetic methodologies are recommended for lab-scale preparation of 4-[4-(Propylamino)butyl]benzene-1,2-diol hydrobromide?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Alkylation of catechol derivatives (e.g., bromoalkylation of 1,2-dihydroxybenzene intermediates) followed by propylamine coupling .
- Hydrobromide salt formation via acid-base reaction in anhydrous solvents (e.g., ethanol/HBr gas) to improve crystallinity .
Critical parameters include reaction temperature (optimized at 60–80°C for amine coupling), solvent polarity, and stoichiometric control of HBr to avoid over-protonation. Characterization via -NMR should confirm the presence of the propylamino moiety (δ 1.2–1.6 ppm for –CH– groups) and hydrobromide counterion .
Advanced: How can contradictory data on the compound’s biological activity be systematically analyzed?
Answer:
Contradictions often arise from variations in assay conditions or target selectivity. A robust approach includes:
- Dose-response curve normalization to account for differences in cell-line sensitivity or solvent effects (e.g., DMSO tolerance thresholds) .
- Meta-analysis of published IC values using statistical tools (e.g., ANOVA) to identify outliers linked to methodological biases .
- Structural benchmarking against analogs (e.g., comparing hydrobromide vs. hydrochloride salts) to isolate counterion-specific effects .
Basic: Which spectroscopic and chromatographic techniques are essential for purity validation?
Answer:
- HPLC-DAD/MS : To detect impurities (<0.5% area) and confirm molecular ion peaks ([M+H] at calculated m/z) .
- FT-IR : Verify O–H (3200–3500 cm) and N–H (≈3300 cm) stretches, ensuring absence of unreacted amine precursors .
- XRD : Confirm crystalline structure and hydrobromide salt formation via unit cell parameters .
Advanced: What mechanistic insights can DFT calculations provide about the compound’s reactivity?
Answer:
Density Functional Theory (DFT) can model:
- Electron distribution : Identify nucleophilic sites (e.g., catechol –OH groups) prone to oxidation or electrophilic substitution .
- Solvent interaction energies : Predict solubility trends in polar vs. nonpolar media .
- Counterion stability : Compare HBr vs. other salts in lattice energy calculations to rationalize crystallization efficiency .
Basic: How to design a factorial experiment for optimizing reaction yield?
Answer:
A 2 factorial design evaluates three factors:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Solvent (EtOH:HO) | 90:10 | 70:30 |
| Reaction Time | 6 h | 12 h |
Response surface methodology (RSM) identifies interactions (e.g., temperature × solvent) impacting yield. ANOVA validates significance (p < 0.05) .
Advanced: What interdisciplinary approaches resolve the compound’s instability in aqueous buffers?
Answer:
- Nanoencapsulation : Use biodegradable polymers (e.g., PLGA) to shield the compound from hydrolysis; monitor stability via dynamic light scattering (DLS) .
- pH-Responsive prodrugs : Modify –OH groups with ester linkages, characterized by LC-MS to track release kinetics .
- Accelerated stability studies : Apply Arrhenius modeling to predict shelf-life under varying pH/temperature .
Basic: What safety protocols are critical for handling hydrobromic acid during synthesis?
Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent HBr vapor exposure .
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles compliant with ANSI Z87.1 .
- Neutralization : Quench excess HBr with 10% NaHCO before waste disposal .
Advanced: How to validate the compound’s target engagement in cellular assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
